

Acylsulfamoylphenylboronic Acids: A Technical Guide to Unlocking Novel Biological Targets

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Compound of Interest

4-(*N*-(3-

Compound Name: *Methylbutanoyl)sulfamoyl)phenylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

Acylsulfamoylphenylboronic acids represent a promising, yet underexplored, class of molecules in drug discovery. This in-depth technical guide provides a comprehensive overview of their potential biological targets, focusing on the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for their investigation. By leveraging the unique chemical properties of the boronic acid warhead combined with the specific functionalities of the acylsulfamoylphenyl scaffold, these compounds offer exciting opportunities for the development of novel therapeutics, particularly in the realm of antimicrobial agents. This guide is intended to empower researchers to explore and validate the therapeutic potential of this versatile chemical class.

Introduction: The Therapeutic Potential of the Boronic Acid Warhead

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to the unique electronic nature of the boron atom.^[1] As a Lewis acid, the boron atom in boronic acids can form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of

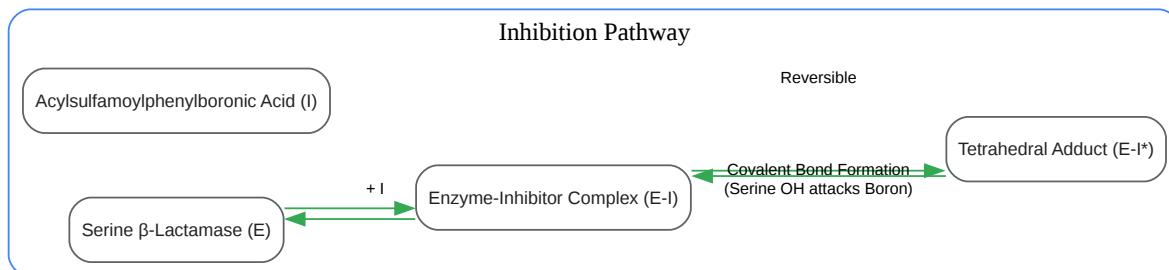
serine, in the active sites of various enzymes.^[1] This interaction allows boronic acids to act as potent transition-state analog inhibitors, mimicking the tetrahedral intermediate formed during enzymatic catalysis.^[1] The acylsulfamoylphenylboronic acid scaffold combines this potent inhibitory warhead with a versatile phenyl ring substituted with acyl and sulfamoyl groups, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into the established and potential biological targets for this specific class of compounds.

Established Target: Serine- β -Lactamases - Combating Antibiotic Resistance

The rise of antibiotic resistance, largely driven by the production of β -lactamase enzymes in bacteria, poses a significant threat to global health.^{[2][3]} These enzymes inactivate β -lactam antibiotics by hydrolyzing the amide bond in the β -lactam ring.^[2] Acylsulfamoylphenylboronic acids, as part of the broader class of boronic acid transition state inhibitors (BATSIs), are potent inhibitors of serine- β -lactamases (Classes A and C).^{[2][4][5]}

Mechanism of Inhibition

Acylsulfamoylphenylboronic acids act as reversible, competitive inhibitors of serine- β -lactamases.^[6] The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral adduct.^{[1][6]} This adduct mimics the high-energy tetrahedral intermediate of the β -lactam hydrolysis reaction, effectively blocking the enzyme's catalytic activity.^[3] The interaction is reversible, which can be advantageous in terms of reducing off-target effects.



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Figure 1: Inhibition of serine β -lactamase by an acylsulfamoylphenylboronic acid.

Structure-Activity Relationship (SAR)

Recent studies on sulfonamide boronic acids, which are structurally analogous to acylsulfamoylphenylboronic acids, have provided valuable insights into their SAR against AmpC β -lactamase.[2][7][8]

- Sulfonamide vs. Carboxamide: Replacing the canonical carboxamide group found in many β -lactamase inhibitors with a sulfonamide leads to a distinct SAR.[2] Smaller analogs with the sulfonamide moiety exhibit significantly improved potency, with K_i values down to 25 nM.[2]
- Geometry and Polarity: X-ray crystal structures reveal that the different geometry and polarity of the sulfonamide group compared to a carboxamide group alter the binding interactions within the active site.[2]
- Ligand Efficiency: Sulfonamide boronic acids have demonstrated high ligand efficiencies, up to 0.91, indicating a highly favorable binding interaction per atom.[2]

Compound Analogue	Modification	K_i (nM) vs. AmpC	Reference
Carboxamide (small)	-	>1000	[2]
Sulfonamide (small)	Carboxamide to Sulfonamide	25	[2]
Carboxamide (large)	-	100	[2]
Sulfonamide (large)	Carboxamide to Sulfonamide	>1000	[2]

Experimental Protocol: Determination of β -Lactamase Inhibition

A common method to assess the inhibitory activity of compounds against β -lactamases is a spectrophotometric assay using a chromogenic substrate like nitrocefin.[\[9\]](#)[\[10\]](#)

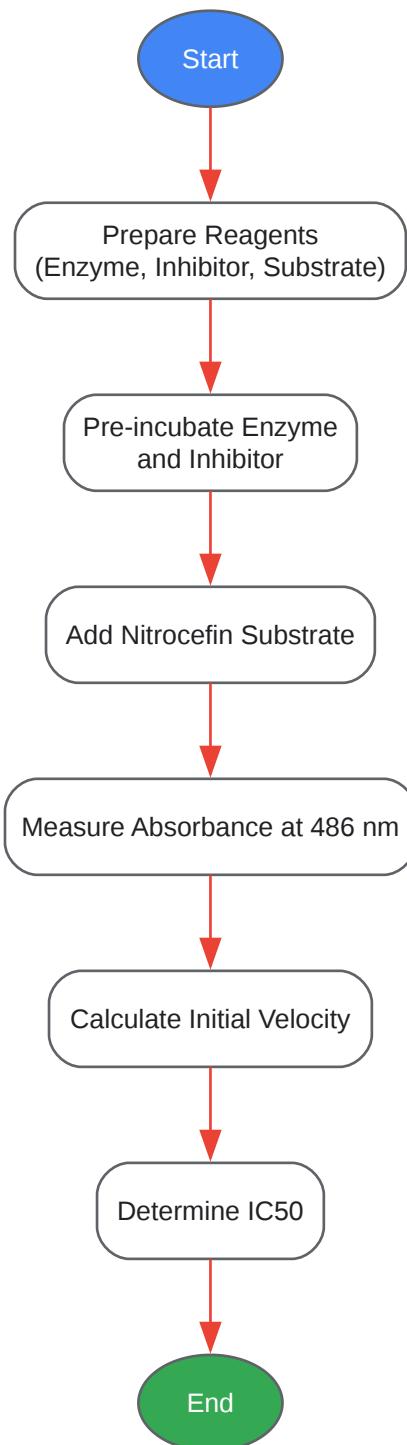
Materials:

- Purified serine- β -lactamase (e.g., AmpC, TEM-1, KPC-2)
- Nitrocefin (chromogenic cephalosporin substrate)
- Acylsulfamoylphenylboronic acid inhibitor
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of the acylsulfamoylphenylboronic acid in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add a fixed concentration of the β -lactamase enzyme to the assay buffer.
- Add varying concentrations of the inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.
- Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

- Further kinetic parameters, such as the inhibition constant (K_i), can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).



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Figure 2: Workflow for β -lactamase inhibition assay.

Potential Target: Leucyl-tRNA Synthetase - A New Frontier in Antibacterials

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis.[\[11\]](#)[\[12\]](#) Leucyl-tRNA synthetase (LeuRS) has been validated as a target for the benzoxaborole class of antifungals and antibacterials.[\[13\]](#)[\[14\]](#)[\[15\]](#) While direct evidence for acylsulfamoylphenylboronic acids as LeuRS inhibitors is currently limited, their boronic acid moiety suggests they could potentially target this enzyme.

Postulated Mechanism of Inhibition

The established mechanism for benzoxaborole inhibitors of LeuRS involves the formation of a covalent adduct with the 2'- and 3'-hydroxyls of the terminal adenosine of tRNA_{Leu} within the enzyme's editing domain.[\[11\]](#)[\[14\]](#) This traps the tRNA in a non-productive state, inhibiting protein synthesis. It is plausible that acylsulfamoylphenylboronic acids could engage in a similar mechanism, with the boronic acid forming a covalent bond with the ribose diol of the tRNA.

Structure-Activity Relationship (SAR) Considerations

For non-benzoxaborole boronic acids, the SAR for LeuRS inhibition is less defined. However, key considerations for designing acylsulfamoylphenylboronic acid inhibitors would include:

- Mimicry of Leucine: The acyl and sulfamoyl substituents on the phenyl ring could be designed to mimic the side chain of leucine, enhancing binding affinity to the LeuRS active site.
- Interactions within the Editing Site: The specific stereochemistry and electronic properties of the acylsulfamoylphenyl scaffold will be crucial for optimal interaction within the editing domain and the formation of the tRNA adduct.

Experimental Protocol: LeuRS Aminoacylation Assay

The inhibitory effect on LeuRS can be quantified by measuring the attachment of radiolabeled leucine to its cognate tRNA.[16][17][18]

Materials:

- Purified Leucyl-tRNA synthetase (LeuRS)
- tRNA_{Leu}
- ¹⁴C- or ³H-labeled Leucine
- ATP
- Acylsulfamoylphenylboronic acid inhibitor
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 4 mM ATP, 1 mM DTT)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing all components except the enzyme.
- Add varying concentrations of the acylsulfamoylphenylboronic acid inhibitor to the reaction tubes.
- Initiate the reaction by adding the LeuRS enzyme.
- Incubate the reaction at 37°C for a specific time course.
- At different time points, take aliquots of the reaction and spot them onto glass fiber filters.
- Immediately quench the reaction by immersing the filters in cold 5% TCA.

- Wash the filters extensively with 5% TCA to remove unincorporated radiolabeled leucine, followed by an ethanol wash.
- Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
- Plot the amount of aminoacylated tRNA over time for each inhibitor concentration to determine the effect on the rate of aminoacylation and calculate IC₅₀ values.

Emerging Target: Penicillin-Binding Proteins - A Dual-Action Approach

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[\[19\]](#)[\[20\]](#)[\[21\]](#) They are the primary targets of β -lactam antibiotics. Due to the evolutionary relationship and mechanistic similarities with serine- β -lactamases, boronic acids are being explored as direct inhibitors of PBPs.[\[22\]](#) This presents an exciting opportunity for developing dual-action inhibitors that can both inactivate β -lactamases and directly target bacterial cell wall synthesis.

Mechanism of PBP Inhibition

Similar to their interaction with β -lactamases, boronic acids are thought to inhibit PBPs by forming a reversible covalent bond with the catalytic serine residue in the transpeptidase domain.[\[19\]](#)[\[23\]](#) This prevents the cross-linking of peptidoglycan chains, ultimately leading to cell lysis. Recent crystallographic studies have revealed that some boronic acids can form even more complex interactions, including tricovalent complexes with multiple active site residues.[\[20\]](#)[\[24\]](#)

Structure-Activity Relationship (SAR) Insights

The development of boronic acids as PBP inhibitors is an active area of research.[\[21\]](#) Key SAR observations include:

- Side Chain Mimicry: Boronic acids with side chains that mimic the D-Ala-D-Ala dipeptide substrate of PBPs have shown inhibitory activity.[\[19\]](#)

- Cyclic vs. Acyclic Scaffolds: Cyclic boronates, such as vaborbactam, have been shown to inhibit PBPs, although with lower potency compared to their β -lactamase inhibition.[\[25\]](#) The rigid scaffold may offer advantages in terms of selectivity.
- Acylsulfamoylphenyl Scaffold: The acylsulfamoylphenyl group could be tailored to occupy specific pockets within the PBP active site, potentially enhancing affinity and selectivity.

Experimental Protocol: PBP Competition Assay

A common method to assess PBP inhibition is a competition assay using a fluorescently labeled β -lactam, such as BocillinTM FL.[\[26\]](#)[\[27\]](#)[\[28\]](#)

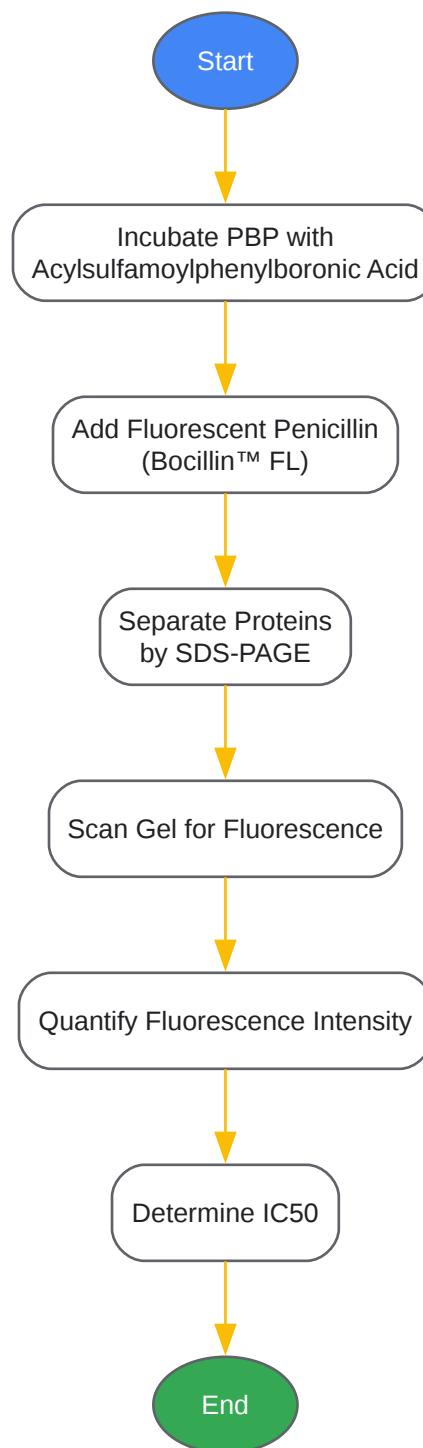
Materials:

- Purified Penicillin-Binding Protein (e.g., PBP2a from MRSA, PBP3 from *P. aeruginosa*)
- BocillinTM FL (fluorescent penicillin)
- Acylsulfamoylphenylboronic acid inhibitor
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- SDS-PAGE equipment
- Fluorescence gel scanner

Procedure:

- Incubate the purified PBP with varying concentrations of the acylsulfamoylphenylboronic acid inhibitor for a defined period at a specific temperature.
- Add a fixed concentration of BocillinTM FL to the mixture and incubate further to allow for labeling of the uninhibited PBP.
- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBP using a fluorescence gel scanner.

- Quantify the fluorescence intensity of the PBP band for each inhibitor concentration.
- A decrease in fluorescence intensity indicates inhibition of Bocillin™ FL binding by the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.



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Figure 3: Workflow for PBP competition assay.

Synthesis and Chemical Properties

The synthesis of acylsulfamoylphenylboronic acids can be achieved through multi-step synthetic routes. A general approach involves the synthesis of a sulfamoylphenylboronic acid intermediate, followed by acylation. For example, 4-(N-allylsulfamoyl)phenylboronic acid can be synthesized from 4-bromobenzenesulfonyl chloride and allylamine, followed by conversion of the bromo-substituent to a boronic acid.^[29] The acyl group can then be introduced through standard amide coupling reactions. The specific synthetic strategy will depend on the desired substitution pattern on the phenyl ring and the nature of the acyl group.

Conclusion and Future Directions

Acylsulfamoylphenylboronic acids hold considerable promise as a versatile scaffold for the development of novel enzyme inhibitors. Their established activity against serine- β -lactamases makes them attractive candidates for combating antibiotic resistance. Furthermore, the potential for these compounds to inhibit other critical bacterial enzymes like Leucyl-tRNA synthetase and Penicillin-Binding Proteins opens up exciting avenues for the discovery of new antibacterial agents, potentially with dual mechanisms of action.

Future research in this area should focus on:

- Systematic SAR studies: A comprehensive exploration of the chemical space around the acylsulfamoylphenyl scaffold is needed to optimize potency and selectivity for each target.
- Target validation: Rigorous biochemical and microbiological studies are required to confirm the inhibition of LeuRS and PBPs by this specific class of compounds.
- Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their translation into clinical candidates.

This technical guide provides a foundational framework for researchers to embark on the exploration of acylsulfamoylphenylboronic acids. By applying the outlined principles and experimental methodologies, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

- Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial

activity of sulfonamide boronic acids as β -lactamase inhibitors. *Journal of Medicinal Chemistry*, 53(21), 7852–7863. [\[Link\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[30\]](#)

- Bebrone, C. (2007). β -lactamase inhibitors. The inhibition of serine β -lactamases by specific boronic acids. *Biochemical Journal*, 403(Pt 3), 443–453. [\[Link\]](#)[\[1\]](#)[\[6\]](#)
- Bebrone, C. (2007). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. *Biochemical Journal*, 403(3), 443–453. [\[Link\]](#)[\[1\]](#)[\[6\]](#)
- Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β -lactamase inhibitors. *Journal of Medicinal Chemistry*, 53(21), 7852–7863. [\[Link\]](#)[\[7\]](#)
- Kollár, L., Grabrijan, K., Hrast, M., & Keserű, G. M. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2305833. [\[Link\]](#)[\[19\]](#)[\[23\]](#)[\[31\]](#)
- Kumar, A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. *Journal of Medicinal Chemistry*, 64(15), 11466-11478. [\[Link\]](#)[\[20\]](#)
- Kumar, A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. *Journal of Medicinal Chemistry*, 64(15), 11466-11478. [\[Link\]](#)[\[24\]](#)
- Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2305833. [\[Link\]](#)[\[19\]](#)[\[23\]](#)
- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β -Lactamase Inhibitors. *Journal of Medicinal Chemistry*, 53(21), 7852-7863. [\[Link\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Kumar, A., et al. (2011). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β -lactamases. *Analytical Biochemistry*, 420(1), 41-47. [\[Link\]](#)[\[26\]](#)[\[27\]](#)
- Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β -lactamase inhibitors. *Journal of Medicinal Chemistry*, 53(21), 7852-7863. [\[Link\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[30\]](#)
- ProFoldin. (n.d.). Beta Lactamase Assay.
- Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2305833. [\[Link\]](#)[\[19\]](#)[\[23\]](#)[\[31\]](#)
- Drawz, S. M., & Bonomo, R. A. (2010). Boronic acid transition state inhibitors active against KPC and other class A β -lactamases. *Antimicrobial Agents and Chemotherapy*, 54(4), 1414-1422. [\[Link\]](#)[\[4\]](#)

- Tondi, D., et al. (2014). Targeting Class A and C Serine β -Lactamases with a Broad-Spectrum Boronic Acid Derivative. *Journal of Medicinal Chemistry*, 57(11), 4656-4667. [\[Link\]](#) [2][5]
- Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. *Methods in Molecular Medicine*, 142, 239–260. [\[Link\]](#) [9]
- Brem, J., et al. (2016). Cyclic Boronates Inhibit All Classes of β -Lactamases. *Antimicrobial Agents and Chemotherapy*, 60(9), 5483–5490. [\[Link\]](#)
- Kumar, A., et al. (2011). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β -lactamases. *Analytical Biochemistry*, 420(1), 41-47. [\[Link\]](#) [26][27]
- De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β -Lactamase Inhibitors Through In Situ Click Chemistry. *International Journal of Molecular Sciences*, 24(22), 16428. [\[Link\]](#) [2][3]
- Kumar, A., et al. (2021). Structural analysis of the boronic acid β -lactamase inhibitor vaborbactam binding to *Pseudomonas aeruginosa* penicillin-binding protein 3. *PLoS ONE*, 16(10), e0258359. [\[Link\]](#) [28]
- Viswanatha, T., & Dmitrienko, G. I. (2007). Assays for B-Lactamase Activity and Inhibition. In *Antibiotic Resistance Methods and Protocols* (pp. 239-260). Humana Press. [\[Link\]](#)
- Creative Biolabs. (n.d.). β -lactamase Activity Assay.
- Bullwinkle, T. J., & Lazazzera, B. A. (2010). A single residue in LeuRS affecting amino acid specificity and tRNA aminoacylation. *Nucleic Acids Research*, 38(13), 4445–4454. [\[Link\]](#) [16]
- Li, Y., et al. (2010). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. *Molecules*, 15(7), 4704–4716. [\[Link\]](#) [29]
- González, D., et al. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. *Pharmaceuticals*, 18(9), 1325. [\[Link\]](#) [19][21]
- Kumar, A., et al. (2021). Structural analysis of the boronic acid β -lactamase inhibitor vaborbactam binding to *Pseudomonas aeruginosa* penicillin-binding protein 3. *PLoS ONE*, 16(10), e0258359. [\[Link\]](#) [25]
- Sychantha, D., et al. (2024). Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β -lactamases conferring bacterial antibiotic resistance. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2305833. [\[Link\]](#) [22]
- Van der Verren, S. E., et al. (2020). Assay Platform for Clinically Relevant Metallo- β -lactamases. *Journal of Medicinal Chemistry*, 63(1), 359-368. [\[Link\]](#)
- Al-Tannak, N. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. *RSC Medicinal Chemistry*, 13(1), 2-19. [\[Link\]](#) [13]

- Hernandez, V., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. *Antimicrobial Agents and Chemotherapy*, 63(10), e00949-19. [\[Link\]](#)[\[14\]](#)
- Zhang, Y., & Ma, X. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. *RSC Medicinal Chemistry*, 10(12), 1937-1949. [\[Link\]](#)[\[11\]](#)
- Boniecki, M. T., & Martinis, S. A. (2012). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. *Methods*, 56(2), 203–210. [\[Link\]](#)[\[17\]](#)
- Zhang, Y., & Ma, X. (2019). Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. *RSC Medicinal Chemistry*, 10(12), 1937-1949. [\[Link\]](#)[\[12\]](#)
- Ganapathy, U., et al. (2021). A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity. *Antimicrobial Agents and Chemotherapy*, 65(5), e02420-20. [\[Link\]](#)[\[15\]](#)
- Das, M., & Fox, P. L. (2020). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. *Methods*, 178, 3-10. [\[Link\]](#)[\[18\]](#)
- Králová, K., et al. (2022). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. *Molecules*, 27(19), 6592. [\[Link\]](#)
- Andersen, S. D., et al. (2023). A robust method for measuring aminoacylation through tRNA-Seq. *eLife*, 12, e85413. [\[Link\]](#)
- Emmer, D., & Peter, M. (2022). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. *STAR Protocols*, 3(3), 101569. [\[Link\]](#)
- The Organic Chemistry Portal. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [\[Video\]](#). YouTube. [\[Link\]](#)
- Ferreira, R. J., et al. (2019).
- Zhang, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. *Journal of Materials Chemistry B*, 2(43), 7547-7556. [\[Link\]](#)

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Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β -lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β -Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β -lactamase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β -lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A single residue in LeuRS affecting amino acid specificity and tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structural analysis of the boronic acid β -lactamase inhibitor vaborbactam binding to *Pseudomonas aeruginosa* penicillin-binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β -lactamases. | Department of Chemistry [chem.ox.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
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